2-Oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
2-Oxabicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Mechanism of Action
Target of Action
The primary targets of 2-Oxabicyclo[22It has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cancer progression, suggesting that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may interact with similar targets.
Mode of Action
The exact mode of action of 2-Oxabicyclo[22It is known to be a bioisostere of the phenyl ring, which is a common structural element in many bioactive compounds . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound.
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxabicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cancer progression and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of 2-Oxabicyclo[22When incorporated into the structure of imatinib, it led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-Oxabicyclo[22Its incorporation into vorinostat resulted in a new bioactive analog of the drug . This suggests that this compound may have significant effects on cellular function and could potentially modulate the activity of bioactive compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22Its improved physicochemical properties suggest that it may be more stable and effective in various biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward route to the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key steps involve the use of readily available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid can be compared to other similar compounds, such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has a similar bicyclic structure but with two carboxylic acid groups.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and has different biological activities.
Phenyl ring bioisosteres: Compounds like bicyclo[1.1.1]pentane and cubane are also used as bioisosteres to replace phenyl rings in drug molecules.
The uniqueness of this compound lies in its ability to improve the physicochemical properties of drug molecules while maintaining or enhancing their biological activity.
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQGAEZTKFCGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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